molecular formula C20H23N5O B2570000 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide CAS No. 1226431-13-5

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No. B2570000
CAS RN: 1226431-13-5
M. Wt: 349.438
InChI Key: XJZZFQIRFUGWGP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Mixed Ligand Complexes

Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes utilizing a [2 + 1] mixed ligand concept with bioactive molecules, demonstrating the versatility of these compounds in labeling bioactive molecules for potential diagnostic and therapeutic applications (Mundwiler et al., 2004).

Anti-inflammatory Activities

Ahmed et al. (2017) synthesized novel sets of compounds exhibiting significant in-vitro anti-inflammatory activity, highlighting the potential of these derivatives in developing new anti-inflammatory drugs (Ahmed et al., 2017).

Antidiabetic Properties

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, offering a promising direction for future antidiabetic drug development (Le Bihan et al., 1999).

Anti-HIV Activity

Al-Masoudi et al. (2007) explored the synthesis of new 5-substituted Piperazinyl-4-nitroimidazole Derivatives with potent in vitro anti-HIV activity, representing a significant step towards new treatments for HIV (Al-Masoudi et al., 2007).

Antimycobacterial Activity

Lv et al. (2017) reported the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives showing considerable activity against drug-sensitive/resistant MTB strains, offering new avenues for tuberculosis treatment (Lv et al., 2017).

Antiviral Activities Against TMV

Reddy et al. (2013) synthesized derivatives showing promising antiviral activities against Tobacco mosaic virus (TMV), contributing to the development of new antiviral agents (Reddy et al., 2013).

Corrosion Inhibitors

Yadav et al. (2016) investigated the inhibition efficiency of synthesized benzimidazole derivatives on the corrosion of N80 steel, indicating their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, they continue to be an important area of research in the development of new drugs .

properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-6-5-7-16(14-15)21-20(26)25-12-10-24(11-13-25)19-22-17-8-3-4-9-18(17)23(19)2/h3-9,14H,10-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZFQIRFUGWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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